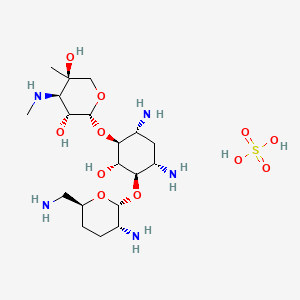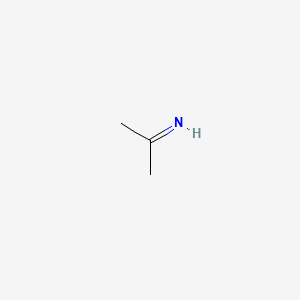
1,2-Dihydro-3-hydroxy-2-oxo-4-pyridinecarboxylic acid ethyl ester
概要
説明
1,2-Dihydro-3-hydroxy-2-oxo-4-pyridinecarboxylic acid ethyl ester is an organic compound with the IUPAC name ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate . It has a molecular weight of 183.16 . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h3-4,10H,2H2,1H3,(H,9,11) . This code provides a detailed description of the molecule’s structure, including the positions of the hydroxy, oxo, and carboxylate groups.Physical And Chemical Properties Analysis
This compound has a storage temperature at room temperature .作用機序
The mechanism of action of ethyl 3-hydroxy-4-pyridinecarboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors involved in tumor growth, inflammation, and viral replication. In materials science, it acts as a linker between metal ions to form metal-organic frameworks. In catalysis, it acts as a chiral ligand to promote enantioselective reactions.
Biochemical and Physiological Effects:
Ethyl 3-hydroxy-4-pyridinecarboxylate has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. It has also been shown to have antioxidant and neuroprotective effects. However, further research is needed to fully understand the mechanisms behind these effects.
実験室実験の利点と制限
One of the main advantages of ethyl 3-hydroxy-4-pyridinecarboxylate is its versatility in various fields of research. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on ethyl 3-hydroxy-4-pyridinecarboxylate. In medicinal chemistry, further studies could focus on optimizing its anti-tumor, anti-inflammatory, and anti-viral properties. In materials science, research could focus on developing new metal-organic frameworks and functionalized polymers using this compound as a precursor. In catalysis, research could focus on developing new chiral catalysts using ethyl 3-hydroxy-4-pyridinecarboxylate as a ligand. Overall, the potential applications of this compound are vast and exciting, and further research is needed to fully explore its potential.
科学的研究の応用
Ethyl 3-hydroxy-4-pyridinecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks and as a building block for the synthesis of functionalized polymers. In catalysis, it has been used as a ligand for the synthesis of chiral catalysts.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-hydroxy-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h3-4,10H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWTFKTEJPFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715982 | |
| Record name | Ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500372-11-2 | |
| Record name | Ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B3395361.png)






